1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine
CAS No.:
Cat. No.: VC15841345
Molecular Formula: C12H20N4
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N4 |
|---|---|
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 1-(5-methyl-6-piperazin-1-ylpyridin-3-yl)ethanamine |
| Standard InChI | InChI=1S/C12H20N4/c1-9-7-11(10(2)13)8-15-12(9)16-5-3-14-4-6-16/h7-8,10,14H,3-6,13H2,1-2H3 |
| Standard InChI Key | MTJBKVKFMOPOHU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1N2CCNCC2)C(C)N |
Introduction
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine is a complex organic compound with a molecular formula of CHN and a molecular weight of 220.31 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which includes a pyridine ring connected to a piperazine ring and an ethanamine group.
Synthesis and Preparation
While specific synthesis methods for 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine are not detailed in the available literature, compounds with similar structures often involve multi-step reactions including condensation, alkylation, and amination reactions. The synthesis of related compounds typically requires careful control of reaction conditions and the use of appropriate solvents and catalysts .
Research Findings and Future Directions
Research on 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine is limited, and detailed studies on its biological activity, pharmacokinetics, or potential therapeutic applications are lacking. Future research should focus on exploring its interactions with biological systems and assessing its potential as a lead compound for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume